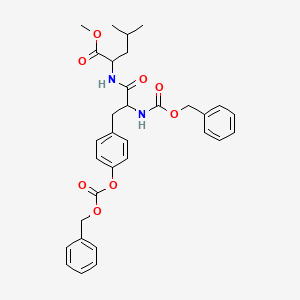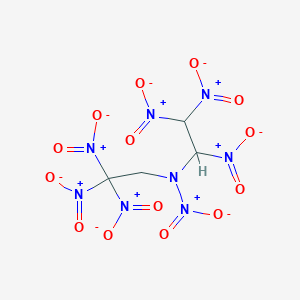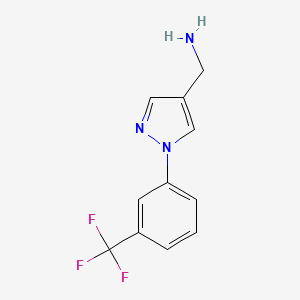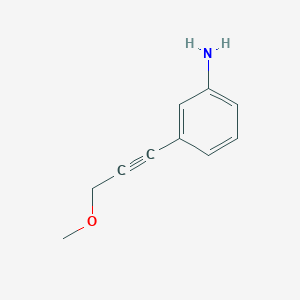
Zinc, chloro(2-methyl-2-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, chloro(2-methyl-2-phenylpropyl)- is a chemical compound with the molecular formula C10H13ClZn It is a zinc complex where the zinc atom is coordinated with a chloro ligand and a 2-methyl-2-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro(2-methyl-2-phenylpropyl)- typically involves the reaction of zinc chloride with 2-methyl-2-phenylpropyl chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Zinc, chloro(2-methyl-2-phenylpropyl)- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Zinc, chloro(2-methyl-2-phenylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in reactions with Zinc, chloro(2-methyl-2-phenylpropyl)- include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organozinc compounds with different functional groups.
Scientific Research Applications
Zinc, chloro(2-methyl-2-phenylpropyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including enzyme catalysis and metalloprotein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of zinc deficiency and related disorders.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of Zinc, chloro(2-methyl-2-phenylpropyl)- involves its ability to coordinate with various ligands and participate in redox reactions. The zinc center acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The molecular targets and pathways involved include interactions with enzymes and proteins, where the zinc ion plays a crucial role in catalytic activity and structural stability.
Comparison with Similar Compounds
Similar Compounds
Zinc chloride (ZnCl2): A simple zinc salt with similar coordination properties but lacks the organic ligand.
Zinc, chloro(2-methylpropyl)-: A related compound with a different organic ligand, affecting its reactivity and applications.
Zinc, chloro(2-phenylpropyl)-: Another similar compound with variations in the organic ligand structure.
Uniqueness
Zinc, chloro(2-methyl-2-phenylpropyl)- is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Properties
CAS No. |
872516-34-2 |
|---|---|
Molecular Formula |
C10H13ClZn |
Molecular Weight |
234.0 g/mol |
IUPAC Name |
chlorozinc(1+);2-methanidylpropan-2-ylbenzene |
InChI |
InChI=1S/C10H13.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
ITRPHUJFMZGYNX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)

![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)



![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)



![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
